molecular formula C14H10N2O2S2 B14185723 N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-30-7

N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide

Cat. No.: B14185723
CAS No.: 914644-30-7
M. Wt: 302.4 g/mol
InChI Key: PARZHLVOTSNHTP-UHFFFAOYSA-N
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Description

N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining thiophene and pyridine rings, which are known for their significant roles in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates One common approach involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[2,3-c]pyridine core

For instance, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[2,3-c]pyridine derivatives . The acylation step can be achieved using acetic anhydride or acetyl chloride under basic conditions to introduce the acetamide group .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

914644-30-7

Molecular Formula

C14H10N2O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[3-(thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide

InChI

InChI=1S/C14H10N2O2S2/c1-8(17)16-14-12(13(18)10-3-2-6-19-10)9-4-5-15-7-11(9)20-14/h2-7H,1H3,(H,16,17)

InChI Key

PARZHLVOTSNHTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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